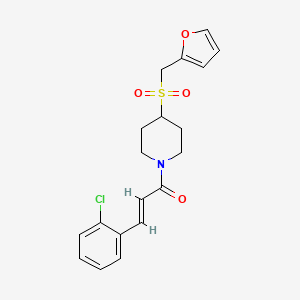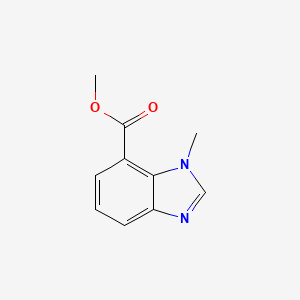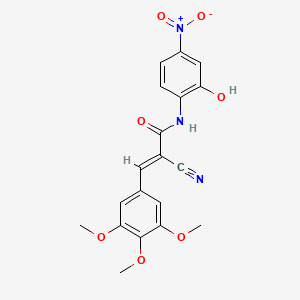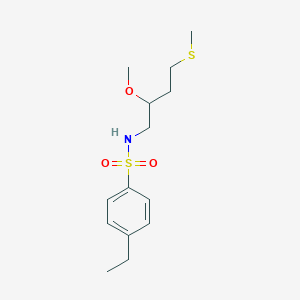![molecular formula C18H18ClN3S B2681585 1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine CAS No. 731815-64-8](/img/structure/B2681585.png)
1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine” is a chemical compound with the CAS Number: 731815-64-8. It has a molecular weight of 343.88 . The IUPAC name for this compound is 4-chloro-5-phenyl-2-(1-piperidinylmethyl)thieno[2,3-d]pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18ClN3S/c19-17-16-14(13-7-3-1-4-8-13)12-23-18(16)21-15(20-17)11-22-9-5-2-6-10-22/h1,3-4,7-8,12H,2,5-6,9-11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Wissenschaftliche Forschungsanwendungen
Structural and Electronic Properties
Research on anticonvulsant compounds, including those structurally related to "1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine," demonstrates the significance of the structural orientation and electronic properties of these molecules. Crystal structures and molecular-orbital calculations reveal insights into the limited inclination of the phenyl ring and the critical orientation of the piperidine-like group due to electron delocalization (Georges et al., 1989).
Anticancer Activities
Novel piperidine derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown significant anti-angiogenic and DNA cleavage activities, suggesting their utility in cancer therapy. The efficacy of these compounds indicates the critical role of substituent groups on the phenyl ring in determining their potency as anticancer agents (Kambappa et al., 2017).
Antiparkinsonian and Analgesic Activities
The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from specific starting materials has been explored for their analgesic and antiparkinsonian activities. These studies highlight the potential therapeutic applications of these compounds in treating conditions such as Parkinson's disease and pain management (Amr et al., 2008).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives have provided insights into their adsorption and corrosion inhibition properties on iron surfaces. These studies offer valuable information for the development of more effective corrosion inhibitors based on piperidine derivatives (Kaya et al., 2016).
Sigma-1 Receptor Antagonists for Neuropathic Pain
Research into sigma-1 receptor antagonists based on the pyrimidine scaffold has identified potent compounds with significant binding affinity to σ1R receptors, offering a novel approach to the treatment of neuropathic pain. These compounds have shown promising results in in vitro and in vivo tests, highlighting their potential as new therapeutic agents (Lan et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Given the interest in pyrimidine derivatives in the field of medicinal chemistry, future research could focus on further elucidating the biological activity of this compound and its potential therapeutic applications. Additionally, more detailed studies on its synthesis and chemical properties could also be beneficial .
Eigenschaften
IUPAC Name |
4-chloro-5-phenyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c19-17-16-14(13-7-3-1-4-8-13)12-23-18(16)21-15(20-17)11-22-9-5-2-6-10-22/h1,3-4,7-8,12H,2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFPNFUUVJRTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681504.png)
![N-{3-chloro-2-[(difluoromethyl)sulfanyl]phenyl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2681505.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide](/img/structure/B2681509.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2681514.png)
![N-(3,4-difluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681515.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide](/img/structure/B2681516.png)



![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2681521.png)